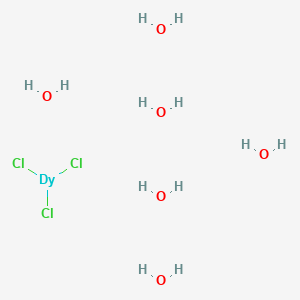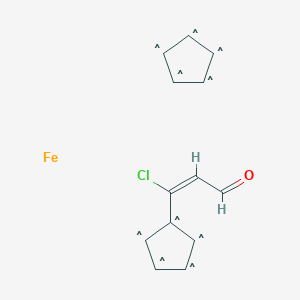
Antimony arsenide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony arsenide, also known as stibarsen or allemontite, is a naturally occurring mineral composed of antimony and arsenic. It is represented by the chemical formula SbAs.
准备方法
Synthetic Routes and Reaction Conditions: Antimony arsenide can be synthesized through various methods. One common approach involves the calcification transformation-carbothermal reduction process. This method treats arsenic alkali residue obtained from antimony smelting. The process involves calcification transition, which increases the temperature difference between arsenic and antimony reduction, facilitating their separation. The reduction of calcified slag under vacuum effectively separates arsenic and antimony, achieving high purities of over 99.8% .
Industrial Production Methods: In industrial settings, this compound is typically produced as a by-product of antimony smelting. The process involves the treatment of arsenic alkali residue, which is a hazardous solid waste. The calcification transformation-carbothermal reduction method is employed to recover and purify antimony and arsenic from the residue, ensuring high recovery rates and minimal environmental impact .
化学反应分析
Types of Reactions: Antimony arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and bonding properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs under acidic conditions and results in the formation of antimony and arsenic oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas or carbon monoxide. This reaction is often carried out at elevated temperatures to facilitate the reduction process.
Substitution: Substitution reactions involving this compound can occur with halogens or other reactive species, leading to the formation of various antimony and arsenic halides.
Major Products Formed: The major products formed from these reactions include antimony trioxide, arsenic trioxide, and various halides of antimony and arsenic .
科学研究应用
Antimony arsenide has several scientific research applications across different fields:
Chemistry: In materials science, this compound is studied for its electronic properties and potential use in semiconductors and other electronic devices.
Biology and Medicine: Research on this compound’s biological effects is limited, but its components, antimony and arsenic, have been studied for their potential therapeutic applications and toxicity.
Environmental Science: this compound is investigated for its role in environmental pollution and remediation.
作用机制
The mechanism by which antimony arsenide exerts its effects is primarily related to its electronic structure and bonding properties. The compound can interact with various molecular targets, including enzymes and cellular components, through oxidation-reduction reactions. These interactions can lead to changes in cellular processes and potentially toxic effects .
相似化合物的比较
Antimony arsenide can be compared with other similar compounds, such as arsenic trioxide, antimony trioxide, and other arsenides and antimonides.
Arsenic Trioxide: Both compounds contain arsenic, but arsenic trioxide is more commonly used in medical applications, particularly in the treatment of acute promyelocytic leukemia.
Antimony Trioxide: This compound is widely used as a flame retardant and in the production of ceramics and glass.
Other Arsenides and Antimonides: Compounds like gallium arsenide and indium antimonide are well-known semiconductors used in electronic devices. .
属性
IUPAC Name |
antimony;arsenic |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLISVFCFLGSHAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.682 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12255-36-6 |
Source


|
| Record name | Antimony arsenide (Sb3As) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12255-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony arsenide (Sb3As) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triantimony arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
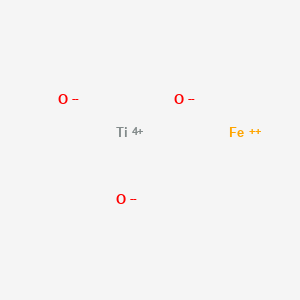
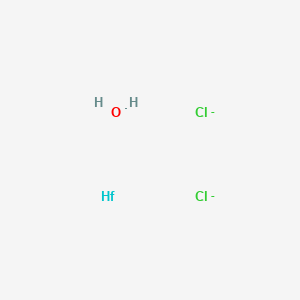
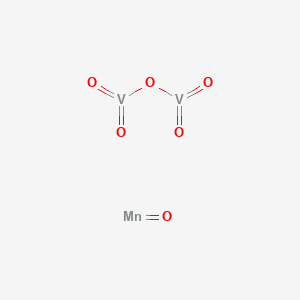
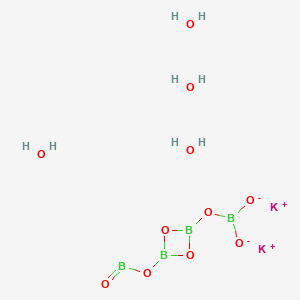
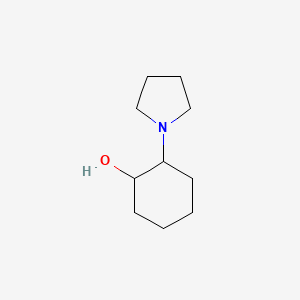
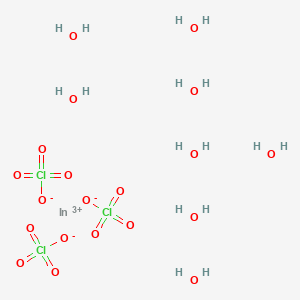
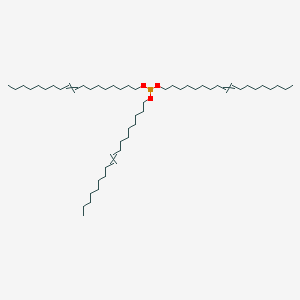

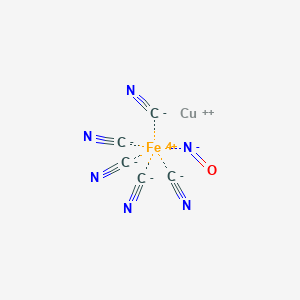
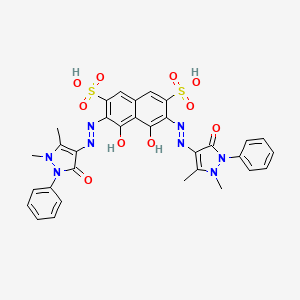
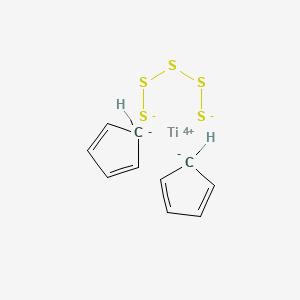
![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)
